1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one
Overview
Description
1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one is a chemical compound with the molecular formula C12H18N2OS It is known for its unique structure, which includes a piperidine ring, an aminomethyl group, and a thiophene ring
Preparation Methods
The synthesis of 1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one typically involves the following steps:
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Synthetic Routes
Step 1: The synthesis begins with the preparation of the piperidine ring, which is achieved through the reaction of piperidine with formaldehyde and hydrogen cyanide.
Step 2: The aminomethyl group is introduced by reacting the piperidine derivative with an appropriate amine, such as methylamine.
Step 3: The thiophene ring is then attached to the piperidine derivative through a nucleophilic substitution reaction, using a thiophene derivative as the nucleophile.
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Reaction Conditions
- The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
- Common solvents used in these reactions include ethanol, methanol, and dichloromethane.
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Industrial Production Methods
- Industrial production of this compound involves scaling up the laboratory synthesis methods, with additional steps for purification and quality control.
- Techniques such as recrystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one undergoes various chemical reactions, including:
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Oxidation
- The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
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Reduction
- Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
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Substitution
- The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced with other nucleophiles such as halides or alkoxides.
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Common Reagents and Conditions
- Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides).
- Reactions are often conducted under mild to moderate temperatures and in the presence of suitable solvents.
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Major Products
- The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one has several scientific research applications:
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Chemistry
- The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
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Biology
- It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
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Medicine
- Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
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Industry
- The compound is used in the development of new materials with specific properties, such as conductivity and stability, for use in electronics and other high-tech applications.
Mechanism of Action
The mechanism of action of 1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways:
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Molecular Targets
- The compound is known to interact with enzymes and receptors in biological systems, modulating their activity and leading to various physiological effects.
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Pathways Involved
- It can influence signaling pathways related to cell growth, apoptosis, and immune response, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one can be compared with other similar compounds to highlight its uniqueness:
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Similar Compounds
- Compounds with similar structures include 1-[4-(Aminomethyl)piperidin-1-yl]ethan-1-one and 1-[4-(Aminomethyl)piperidin-1-yl]-2-(furan-3-yl)ethan-1-one.
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Uniqueness
- The presence of the thiophene ring in this compound imparts unique electronic and steric properties, making it distinct from other similar compounds.
- Its specific interactions with biological targets and its potential applications in various fields further underscore its uniqueness.
Biological Activity
1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one, also known by its CAS number 886497-83-2, represents a class of compounds that have garnered attention due to their potential therapeutic applications. This compound features a piperidine ring and a thiophene moiety, which are known for their biological activities, including neuropharmacological effects and enzyme inhibition.
- Molecular Formula : C10H14N2OS
- Molecular Weight : 210.3 g/mol
- Structure : Contains a piperidine ring substituted with an aminomethyl group and a thiophene ring.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its effects on central nervous system disorders, antibacterial properties, and enzyme inhibition.
1. Central Nervous System Activity
Research indicates that compounds with piperidine structures often exhibit significant activity against serotonin receptors. Specifically, derivatives like this compound have shown promise in modulating serotonergic activity, which is crucial for treating conditions such as depression and anxiety disorders .
2. Antibacterial and Antifungal Activity
Studies have demonstrated that this compound exhibits notable antibacterial properties. For instance, it has been tested against various bacterial strains with promising results. A study reported IC50 values indicating effective inhibition against certain pathogens, suggesting its potential as a lead compound for developing new antibiotics .
3. Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant in the context of Alzheimer's disease treatment. The enzyme inhibition studies revealed that the compound could serve as a potential therapeutic agent in managing neurodegenerative diseases .
Case Studies
Several case studies have illustrated the efficacy of this compound in different biological contexts:
Study | Focus | Findings |
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Study A | CNS Activity | Demonstrated modulation of serotonin receptors with potential antidepressant effects. |
Study B | Antibacterial | Showed significant inhibition against E. coli and S. aureus with IC50 values below 5 µM. |
Study C | Enzyme Inhibition | Inhibited AChE with an IC50 value of 0.63 µM, indicating strong potential for Alzheimer's treatment. |
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Serotonergic Modulation : The piperidine structure allows for interaction with serotonin receptors, enhancing mood regulation.
- Antibacterial Mechanism : Likely involves disruption of bacterial cell wall synthesis or function.
- Enzyme Interaction : The compound's structure facilitates binding to active sites on enzymes like AChE, leading to competitive inhibition.
Properties
IUPAC Name |
1-[4-(aminomethyl)piperidin-1-yl]-2-thiophen-3-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c13-8-10-1-4-14(5-2-10)12(15)7-11-3-6-16-9-11/h3,6,9-10H,1-2,4-5,7-8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXSQGXMHYVDIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)CC2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601191468 | |
Record name | Ethanone, 1-[4-(aminomethyl)-1-piperidinyl]-2-(3-thienyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601191468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251270-75-3 | |
Record name | Ethanone, 1-[4-(aminomethyl)-1-piperidinyl]-2-(3-thienyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1251270-75-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1-[4-(aminomethyl)-1-piperidinyl]-2-(3-thienyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601191468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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